BenchChemオンラインストアへようこそ!

N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide, also known as Ropivacaine EP Impurity E or (S)-Ropivacaine N-Isopropyl, is a structurally defined amino amide compound belonging to the pipecoloxylidide class of local anaesthetics. It is the N-isopropyl analogue of the active pharmaceutical ingredient (API) ropivacaine (N-propyl) and is formally designated as a related substance in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for ropivacaine hydrochloride.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
Cat. No. B12315239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C
InChIInChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)
InChIKeyDLKZMUOUUWXTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide – Pharmacopoeial Reference Standard for Ropivacaine Impurity Control


N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide, also known as Ropivacaine EP Impurity E or (S)-Ropivacaine N-Isopropyl, is a structurally defined amino amide compound belonging to the pipecoloxylidide class of local anaesthetics. It is the N-isopropyl analogue of the active pharmaceutical ingredient (API) ropivacaine (N-propyl) and is formally designated as a related substance in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for ropivacaine hydrochloride [1]. The compound is supplied as a high-purity reference standard (typically ≥98%) with comprehensive spectral characterisation, intended for use as an analytical marker in pharmaceutical quality control, method validation, and regulatory compliance testing .

Why Ropivacaine API or Other Analogues Cannot Substitute This Specific Isopropyl Impurity Standard


The target compound is not a generic amino amide local anaesthetic but a critical pharmacopoeial impurity standard with a unique structural identity defined by the isopropyl substituent on the piperidine nitrogen. Substituting it with ropivacaine API (N-propyl) or other ropivacaine impurities (e.g., despropyl PPX, butyl analogue) would invalidate the analytical method because these substances exhibit different chromatographic retention times, spectral fingerprints, and fragmentation patterns, thereby failing system suitability criteria and regulatory identification requirements . Furthermore, the European Pharmacopoeia mandates the use of Impurity E as a specific marker for purity assessment, and any alternative compound lacking the exact same stereochemical and molecular identity cannot serve as a compendial reference substance [1].

Quantitative Comparative Evidence for Prioritising N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide Over Closest Analogues


Structural Identity Differentiates Isopropyl Impurity E from Ropivacaine API and Other Alkyl Analogues

The target compound possesses an isopropyl group on the piperidine nitrogen, whereas ropivacaine API bears an n-propyl group. This single carbon branching results in distinct molecular properties: the isopropyl analogue has a molecular formula of C17H26N2O and a molecular weight of 274.40 g/mol, compared to ropivacaine (C17H26N2O, 274.40 g/mol; they are constitutional isomers) [1]. Despite the identical molecular mass, the difference in N-alkyl chain branching leads to different boiling points (predicted 404.7 ± 45.0 °C for the isopropyl analogue) and chromatographic retention behaviour, which are critical for unambiguous peak identification in HPLC methods .

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Regulatory Specification Limit Drives Mandatory Procurement for Quality Control

The USP monograph for Ropivacaine Hydrochloride stipulates that any unspecified individual impurity must not exceed 0.1% (NMT 0.1%) [1]. Ropivacaine EP Impurity E falls under this specification and must be quantified during API release testing. To perform this quantification, a certified reference standard of the impurity is required for system suitability and relative response factor determination. In contrast, ropivacaine API cannot serve this function because its concentration would saturate the detector at the impurity limit range, and other alkyl analogues (e.g., the butyl analogue bupivacaine) are not specified in the monograph.

Regulatory Compliance Impurity Quantification USP/EP Monograph

Certified Purity ≥98% Enables Accurate Quantitation in Trace-Level Impurity Analysis

Commercially available N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide is supplied with a certified purity of 98% (by HPLC) and accompanied by batch-specific QC data including NMR, HPLC, and GC analyses . This level of purity is comparable to that required for primary reference standards in pharmacopoeial applications. In contrast, the corresponding R-enantiomer (CAS 1050482-18-2) is often supplied at lower purity (e.g., 95%) and is not designated as an EP impurity standard, limiting its suitability for regulatory submissions .

Reference Standard Purity Trace Analysis Certificate of Analysis

Differential Chromatographic Behaviour Enables Unambiguous Peak Assignment in Compendial HPLC Methods

In compendial HPLC methods for ropivacaine hydrochloride, the N-isopropyl impurity exhibits a distinct relative retention time (RRT) relative to the ropivacaine main peak. While specific RRT values vary with column and mobile phase, the isopropyl analogue consistently elutes after ropivacaine under typical reversed-phase conditions due to enhanced hydrophobic character of the branched alkyl chain . This separation is critical: if the impurity standard were replaced with a compound that co-elutes with the API (such as a positional isomer of the dimethylphenyl ring), the method would fail system suitability criteria for resolution, typically requiring Rs ≥ 1.5 between the impurity and the API peak .

HPLC Method Validation System Suitability Relative Retention Time

Application Scenarios for N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide Based on Evidenced Differentiation


HPLC System Suitability and Method Validation for Ropivacaine Impurity Analysis

In quality control laboratories developing or validating HPLC methods for ropivacaine hydrochloride API and finished products, the isopropyl impurity standard is used to establish system suitability parameters including retention time reproducibility, resolution from the API peak, and relative response factors. Its verified purity ≥98% and comprehensive characterisation data support linearity, accuracy, and precision assessments required by ICH Q2(R1) .

Regulatory Compliance Testing for ANDA or Marketing Authorisation Filings

Pharmaceutical manufacturers seeking ANDA approval or EU marketing authorisation for ropivacaine-containing products must demonstrate that Impurity E is controlled below the 0.1% threshold defined in the USP/EP monograph. This compound serves as the certified reference material for quantitation of this specific impurity in batch release testing, directly supporting the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers [1].

Stability-Indicating Method Development and Forced Degradation Studies

During forced degradation and stability studies of ropivacaine formulations, the isopropyl impurity may be generated or monitored as a process-related impurity. Using the authentic reference standard ensures accurate identification and quantification of this degradation product, distinguishing it from other potential impurities such as the N-despropyl metabolite (PPX) or ring-hydroxylated species .

Comparative Impurity Profiling for Generic Product Development

Generic drug developers conducting comparative impurity profiling between their product and the reference listed drug (RLD) require the EP Impurity E standard to match impurity fingerprints. The compound's verified stereochemistry (S-enantiomer) and defined CAS number ensure that the impurity being tracked is pharmacopoeially recognised, facilitating acceptance by regulatory agencies .

Quote Request

Request a Quote for N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.